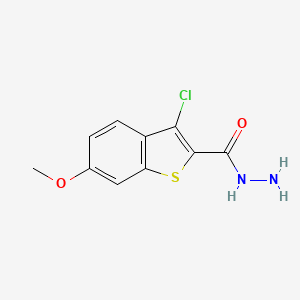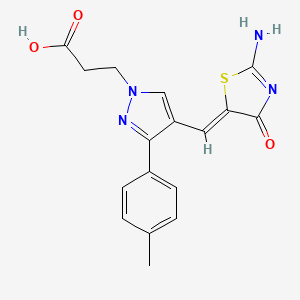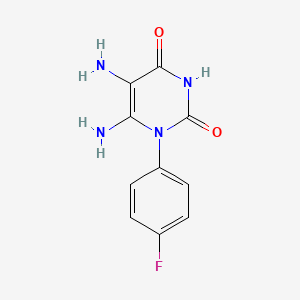
5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-Diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, also known as 4-Fluoropyrimidine-2,4(1H,3H)-dione, is a heterocyclic compound that has been widely studied due to its potential applications in the scientific research field. It is a colorless crystalline solid that has a melting point of 268-269°C and a molecular weight of 218.17 g/mol. This compound has a wide range of uses, and has been found to be a useful building block for many organic molecules. It has been used in the synthesis of drugs, dyes, and catalysts, and is also used in the production of polymers, plastics, and other materials.
Scientific Research Applications
Synthesis and Characterization
Pyrimidine derivatives have been synthesized through various methods, including the efficient synthesis of novel heterocycle derivatives. For instance, Ashraf et al. (2019) explored the synthesis and structural, spectral, and computational exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds were analyzed using spectral techniques and density functional theory (DFT), indicating their potential in electronic and material sciences due to their HOMO and LUMO band gap values and molecular electrostatic potential analysis (Ashraf et al., 2019).
Antimicrobial Activity
Some pyrimidine derivatives exhibit promising antimicrobial activity. Aksinenko et al. (2016) prepared a series of 5,5-bis(trifluoromethyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, screening them for activities against Gram-positive and Gram-negative bacteria, as well as fungus Candida albicans. Several compounds showed promising antimicrobial activity, highlighting their potential in developing new antibacterial and antifungal agents (Aksinenko et al., 2016).
Supramolecular Chemistry
In the field of supramolecular chemistry, Fonari et al. (2004) synthesized pyrimidine derivatives that served as ligands for co-crystallization, forming hydrogen-bonded supramolecular assemblies. These compounds demonstrated the ability to form 2D and 3D networks through extensive hydrogen bonding, indicating their usefulness in the design of new supramolecular materials (Fonari et al., 2004).
Photophysical Properties and Sensing Applications
Yan et al. (2017) designed pyrimidine-phthalimide derivatives with donor–π–acceptor structures, exhibiting solid-state fluorescence and solvatochromism. These compounds have potential applications in colorimetric pH sensors and logic gates due to their reversible protonation and dramatic color changes (Yan et al., 2017).
Antitumor Activity
The research by Shabani et al. (2009) on 6-(cyclohexylamino)-1,3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and its metal complexes showed excellent antitumor activity against cancer cell lines, demonstrating the potential of pyrimidine derivatives in cancer treatment (Shabani et al., 2009).
properties
IUPAC Name |
5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2/c11-5-1-3-6(4-2-5)15-8(13)7(12)9(16)14-10(15)17/h1-4H,12-13H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAJZYJULWVCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2651106.png)
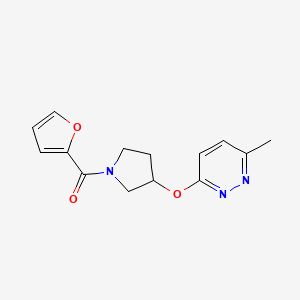
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B2651110.png)
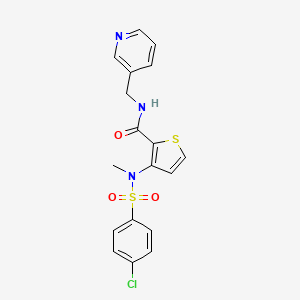
![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2651112.png)

![1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2651116.png)

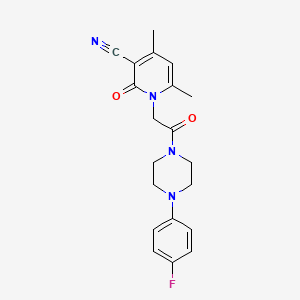
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651120.png)


